molecular formula C19H14FN3O4S B2846007 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 883248-55-3

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2846007
CAS No.: 883248-55-3
M. Wt: 399.4
InChI Key: NGFYOUOFLXTRQA-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorophenyl, sulfonyl, furan, pyridinyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the fluorophenyl sulfonyl chloride, which is then reacted with furan-2-yl oxazole under specific conditions to form the desired product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
  • 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)oxazol-5-amine

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine may impart unique properties, such as increased metabolic stability or specific binding affinity to biological targets, compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFYOUOFLXTRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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